molecular formula C36H26F2N2S B13339973 4,7-Bis(9,9-dimethyl-9H-fluoren-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole

4,7-Bis(9,9-dimethyl-9H-fluoren-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole

Cat. No.: B13339973
M. Wt: 556.7 g/mol
InChI Key: AIWZKIIJVOBCEJ-UHFFFAOYSA-N
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Description

4,7-Bis(9,9-dimethyl-9H-fluoren-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole is a complex organic compound known for its unique structural properties. This compound is primarily used in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Bis(9,9-dimethyl-9H-fluoren-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

4,7-Bis(9,9-dimethyl-9H-fluoren-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,7-Bis(9,9-dimethyl-9H-fluoren-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole involves its interaction with molecular targets in electronic devices. The compound’s unique structure allows it to efficiently transport electrons, which is crucial for its function in OLEDs and DSSCs. The presence of fluorine atoms enhances its electron-withdrawing ability, improving its overall performance in electronic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7-Bis(9,9-dimethyl-9H-fluoren-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole stands out due to its unique combination of fluorene and benzo[c][1,2,5]thiadiazole moieties, which provide exceptional electron-transporting properties and stability. This makes it particularly valuable in the field of organic electronics .

Properties

Molecular Formula

C36H26F2N2S

Molecular Weight

556.7 g/mol

IUPAC Name

4,7-bis(9,9-dimethylfluoren-2-yl)-5,6-difluoro-2,1,3-benzothiadiazole

InChI

InChI=1S/C36H26F2N2S/c1-35(2)25-11-7-5-9-21(25)23-15-13-19(17-27(23)35)29-31(37)32(38)30(34-33(29)39-41-40-34)20-14-16-24-22-10-6-8-12-26(22)36(3,4)28(24)18-20/h5-18H,1-4H3

InChI Key

AIWZKIIJVOBCEJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=C(C(=C(C5=NSN=C45)C6=CC7=C(C=C6)C8=CC=CC=C8C7(C)C)F)F)C

Origin of Product

United States

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